molecular formula C10H25O5P B12597396 Phosphoric acid--2-propylheptan-1-ol (1/1) CAS No. 873779-52-3

Phosphoric acid--2-propylheptan-1-ol (1/1)

Cat. No.: B12597396
CAS No.: 873779-52-3
M. Wt: 256.28 g/mol
InChI Key: VMFRWCRGPGTJHH-UHFFFAOYSA-N
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Description

Phosphoric acid–2-propylheptan-1-ol (1/1) is a chemical compound formed by the reaction of phosphoric acid with 2-propylheptan-1-ol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid–2-propylheptan-1-ol typically involves the esterification of phosphoric acid with 2-propylheptan-1-ol. This reaction can be catalyzed by acids such as sulfuric acid or by using dehydrating agents to drive the reaction to completion. The reaction is usually carried out under controlled temperature conditions to ensure the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of phosphoric acid–2-propylheptan-1-ol may involve continuous processes where phosphoric acid and 2-propylheptan-1-ol are fed into a reactor. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid–2-propylheptan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can lead to the formation of different phosphorous-containing compounds.

    Substitution: The hydroxyl group in 2-propylheptan-1-ol can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid esters, while reduction could produce phosphorous-containing alcohols or other derivatives.

Scientific Research Applications

Phosphoric acid–2-propylheptan-1-ol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential role in biological systems and as a component in biochemical assays.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of phosphoric acid–2-propylheptan-1-ol involves its interaction with molecular targets and pathways in biological systems. The compound may act by modifying the activity of enzymes or receptors, leading to changes in cellular processes. The specific molecular targets and pathways depend on the context in which the compound is used, such as in therapeutic applications or biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    Di(2-ethylhexyl)phosphoric acid: Another ester of phosphoric acid with similar properties and applications.

    H-Phosphonates: Compounds containing the H–P=O structural motif, used in various chemical reactions and applications.

Uniqueness

Phosphoric acid–2-propylheptan-1-ol is unique due to its specific structure, which imparts distinct chemical and physical properties

Properties

CAS No.

873779-52-3

Molecular Formula

C10H25O5P

Molecular Weight

256.28 g/mol

IUPAC Name

phosphoric acid;2-propylheptan-1-ol

InChI

InChI=1S/C10H22O.H3O4P/c1-3-5-6-8-10(9-11)7-4-2;1-5(2,3)4/h10-11H,3-9H2,1-2H3;(H3,1,2,3,4)

InChI Key

VMFRWCRGPGTJHH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCC)CO.OP(=O)(O)O

Origin of Product

United States

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